

structural activity relationship of PG-11047 and related compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PG-11047 tetrahydrochloride

Cat. No.: B1668467

[Get Quote](#)

An In-Depth Technical Guide to the Structural Activity Relationship of PG-11047 and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PG-11047 is a second-generation, conformationally restricted polyamine analog designed to exploit the dysregulated polyamine metabolism characteristic of many cancers. As a structural mimic of the natural polyamine spermine, PG-11047 acts as a nonfunctional competitor, leading to the depletion of essential natural polyamines and the induction of a catabolic cascade that generates cytotoxic reactive oxygen species. Its design, featuring a central cis double bond for increased rigidity, aimed to improve upon first-generation analogs by reducing off-target toxicities.[1][2] Preclinical studies have demonstrated its efficacy in various cancer models, and Phase I clinical trials have established its safety profile.[3][4] This guide provides a comprehensive analysis of the structural activity relationships (SAR) of PG-11047 and its derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological and logical frameworks.

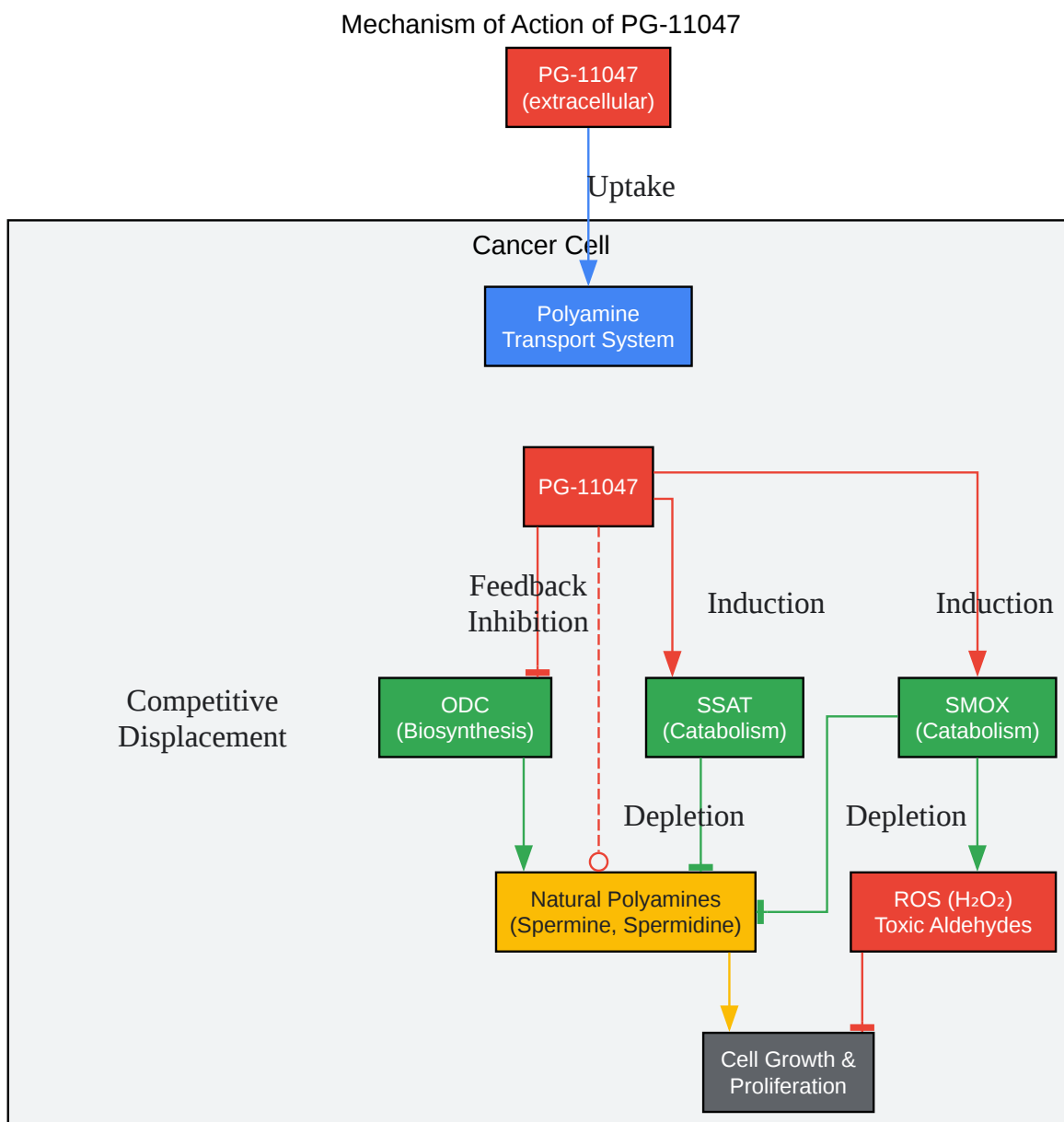
Mechanism of Action

PG-11047 exerts its anticancer effects by intervening in multiple aspects of the polyamine metabolic pathway. Polyamines like spermidine and spermine are essential for cell proliferation, and cancer cells exhibit a heightened dependency on these molecules.[3]

The mechanism of PG-11047 involves a multi-pronged attack:

- Cellular Uptake: PG-11047 is actively transported into rapidly dividing cancer cells via the selective polyamine transport system.[\[5\]](#)[\[6\]](#)
- Competitive Inhibition: Once inside the cell, it competitively displaces natural polyamines from their binding sites but cannot substitute for their growth-supporting functions.[\[7\]](#)[\[8\]](#)
- Feedback Inhibition of Biosynthesis: The high intracellular concentration of the analog triggers feedback inhibition of key polyamine biosynthetic enzymes, such as ornithine decarboxylase (ODC).[\[2\]](#)[\[7\]](#)
- Induction of Catabolism: Crucially, PG-11047 strongly induces the primary polyamine catabolic enzymes:
 - Spermidine/spermine N¹-acetyltransferase (SSAT): This enzyme acetylates spermine and spermidine, marking them for export or further degradation and rapidly depleting their intracellular pools.[\[5\]](#)[\[9\]](#)
 - Spermine Oxidase (SMOX): This enzyme directly oxidizes spermine. This process generates spermidine, the toxic aldehyde 3-aminopropanal, and hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS).[\[1\]](#)[\[9\]](#) The resulting oxidative stress contributes significantly to the analog's cytotoxicity.[\[1\]](#)[\[2\]](#)

This combined action of depleting essential polyamines and producing toxic byproducts leads to the inhibition of cancer cell growth.[\[7\]](#)



[Click to download full resolution via product page](#)

Caption: Polyamine pathway interference by PG-11047.

Structural-Activity Relationship (SAR)

The core structure of PG-11047 is N¹,N¹²-bis(ethyl)-cis-6,7-dehydrospermine.[1] Its design was a deliberate modification of earlier, more flexible analogs like N¹,N¹²-bisethylspermine (BES) to enhance conformational rigidity.[10] This rigidity was theorized to reduce nonspecific binding and improve the safety profile.[1] Subsequent research into related compounds has revealed key structural determinants of activity.

Influence of Terminal N-Alkyl Substituents

A study systematically replaced the terminal N-ethyl groups of PG-11047 with longer alkyl chains (from propyl, C3, to nonyl, C9), creating the HPG series of analogs.[4] This revealed a strong correlation between the length of the alkyl chain and cytotoxic potency in human colon (HCT116) and lung (A549) cancer cell lines.

Table 1: In Vitro Cytotoxicity of PG-11047 and N-Alkyl Analogs[4]

Compound	Terminal R-Group	IC ₅₀ in HCT116 (μM)	IC ₅₀ in A549 (μM)
PG-11047	-CH ₂ CH ₃ (Ethyl)	> 10.0	> 10.0
HPG-2	-(CH ₂) ₂ CH ₃ (Propyl)	1.0 ± 0.2	< 1.0
HPG-3	-(CH ₂) ₃ CH ₃ (Butyl)	3.0 ± 0.4	10.0 ± 0.9
HPG-4	-(CH ₂) ₄ CH ₃ (Pentyl)	2.0 ± 0.3	> 10.0
HPG-5	-(CH ₂) ₅ CH ₃ (Hexyl)	1.0 ± 0.1	7.0 ± 0.6
HPG-6	-(CH ₂) ₆ CH ₃ (Heptyl)	< 1.0	3.0 ± 0.3
HPG-7	-(CH ₂) ₇ CH ₃ (Octyl)	< 1.0	< 1.0

| HPG-8 | -(CH₂)₈CH₃ (Nonyl) | > 10.0 | 7.0 ± 0.5 |

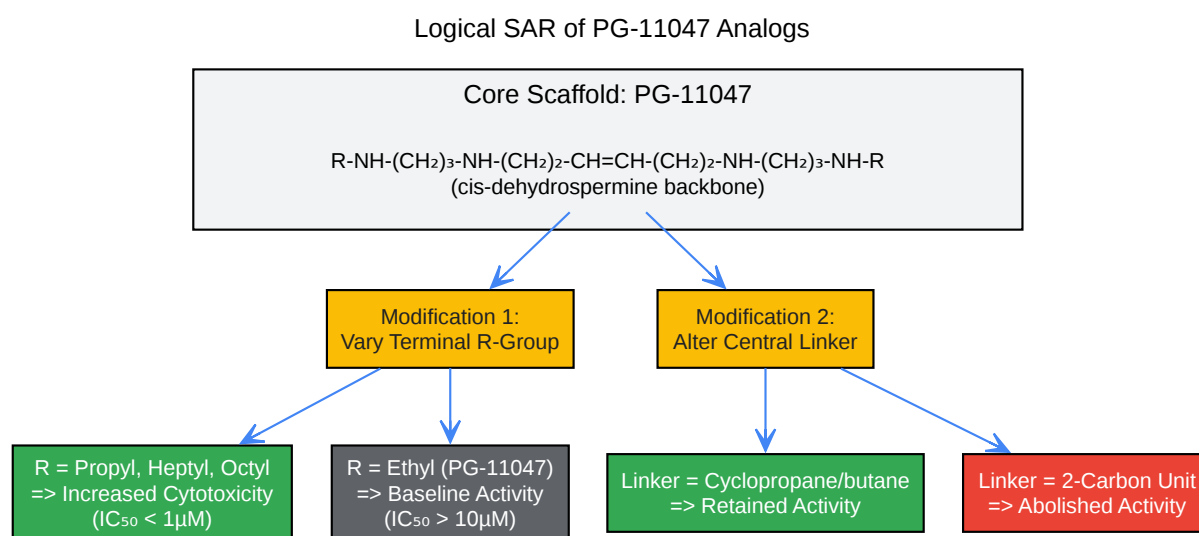
Data sourced from Kumar et al., 2022.[4]

The data clearly indicates that extending the N-alkyl chains beyond the original ethyl groups can dramatically increase cytotoxicity. Notably, the propyl (HPG-2), heptyl (HPG-6), and octyl (HPG-7) analogs showed significantly greater potency than the parent compound, with several achieving IC₅₀ values below 1 μM.[4] This suggests that increased lipophilicity or altered

interactions at the binding sites of target proteins or transporters enhances the compound's anticancer activity.

Influence of the Central Linker

The central, conformationally restricted linker is a defining feature of PG-11047. Studies on related bisethylspermine (BES) analogs where the central four-carbon chain was replaced with cyclopropane or cyclobutane rings also produced compounds with low-micromolar growth-inhibitory activity.[10] However, analogs with a shortened two-carbon equivalent central unit were devoid of activity, highlighting the critical importance of the spacing between the secondary amine groups for biological function.[10]



[Click to download full resolution via product page](#)

Caption: Key structural modifications and their impact on activity.

Preclinical and Clinical Data Summary

PG-11047 has been evaluated in a range of preclinical and clinical settings, establishing its biological activity and safety parameters.

Table 2: Summary of PG-11047 Activity and Clinical Parameters

Parameter	Finding	Reference(s)
In Vitro Activity	Median EC₅₀ of 71 nM across the Pediatric Preclinical Testing Program (PPTP) panel.	[8]
	Particularly active against Ewing sarcoma cell lines.	[8]
In Vivo Efficacy	Demonstrated tumor growth inhibition in prostate (DU-145) and non-small cell lung cancer (A549) xenografts.	[5] [7]
	Potentiated the antitumor effects of cisplatin and bevacizumab in preclinical models.	[5] [6]
Phase I MTD (Monotherapy)	610 mg (IV on days 1, 8, 15 of a 28-day cycle).	[3] [11]
Phase Ib MTD (Combination)	590 mg with bevacizumab, erlotinib, cisplatin, and 5-FU.	[1] [12]
Clinical Response	Stable disease in 30% of monotherapy patients; partial responses in 12% of patients receiving the bevacizumab combination.	[3] [12]

| Dose-Limiting Toxicities (DLTs) | Primarily gastrointestinal (mucositis, diarrhea). [\[\[3\]](#) |

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial in SAR studies. The following sections detail methodologies used to evaluate PG-11047 and its analogs.

General Synthesis of PG-11047 Analogs

The synthesis of PG-11047 and its N-alkylated analogs (HPG series) follows a multi-step procedure.^[4]

- **N-Alkylation:** *tert*-butyl (3-aminopropyl)carbamate is reacted with the desired alkyl iodide (e.g., ethyl iodide for PG-11047) in the presence of triethylamine in acetonitrile at 75°C for 16-18 hours.
- **Boc Protection:** Di-*tert*-butyl dicarbonate (Boc₂O) is added to the reaction mixture to protect the newly formed secondary amine.
- **Boc Deprotection:** The Boc-protected mono-alkylated intermediate is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the protecting group, yielding the free amine.
- **Coupling:** Two equivalents of the deprotected amine are coupled with one equivalent of (Z)-1,4-dichlorobut-2-ene in the presence of a base (e.g., triethylamine) in a suitable solvent to form the symmetric final product.
- **Purification:** The final compound is purified using column chromatography or recrystallization.

In Vitro Cytotoxicity Assay (96-well format)

This protocol is used to determine the IC₅₀ or EC₅₀ of a compound against a panel of cancer cell lines.

- **Cell Plating:** Cancer cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allowed to adhere overnight.
- **Compound Preparation:** A stock solution of the test compound (e.g., 10 mM in sterile water) is prepared. A series of dilutions are made to create a range of final concentrations for testing (e.g., 10 nM to 100 μM).
- **Treatment:** The culture medium is removed from the plates and replaced with medium containing the various concentrations of the test compound. Control wells receive medium with vehicle only.

- Incubation: Plates are incubated for a fixed period, typically 96 hours, at 37°C in a 5% CO₂ atmosphere.
- Viability Assessment: Cell viability is measured using an appropriate assay, such as the Sulforhodamine B (SRB) or MTT assay. The absorbance is read using a microplate reader.
- Data Analysis: The absorbance values are converted to percentage of cell growth relative to controls. A dose-response curve is plotted, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated using non-linear regression analysis.

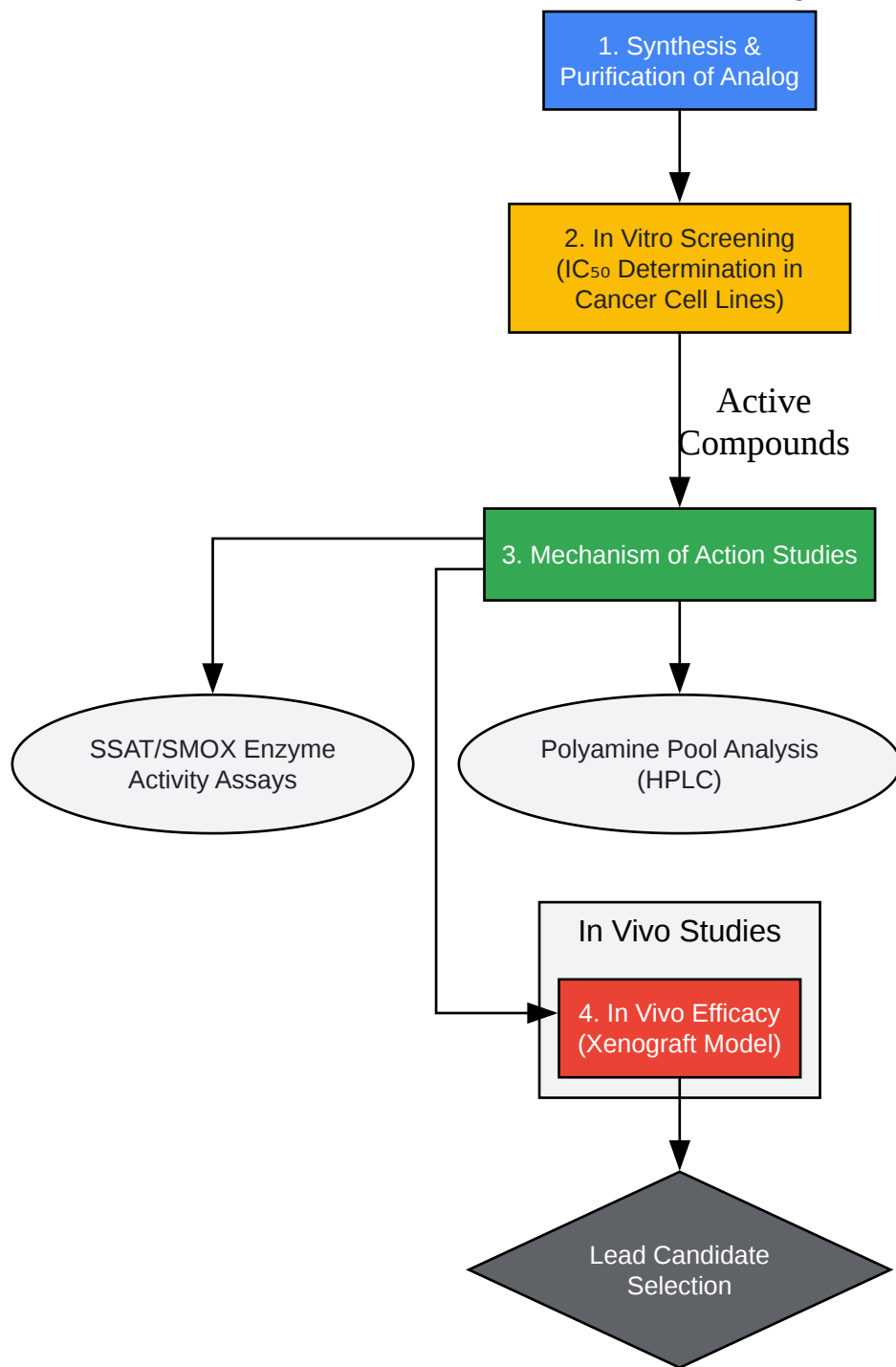
SSAT and SMOX Enzyme Activity Assays

These assays quantify the induction of the key polyamine catabolic enzymes.[\[2\]](#)

- Cell Lysis: After treatment with the test compound, cells are harvested, washed with PBS, and lysed in a suitable buffer on ice. The lysate is centrifuged to pellet cell debris, and the supernatant (cytosolic extract) is collected.
- Protein Quantification: The total protein concentration of the lysate is determined using a standard method like the Bradford assay.
- SSAT Activity:
 - A reaction mixture is prepared containing the cell lysate, Tris-HCl buffer, and [¹⁴C]acetyl-CoA.
 - The reaction is initiated by adding spermidine as the substrate.
 - After incubation (e.g., 10 min at 37°C), the reaction is stopped.
 - The product, [¹⁴C]N¹-acetylspermidine, is separated from unreacted [¹⁴C]acetyl-CoA using a cation-exchange paper method.
 - The radioactivity on the paper is quantified by liquid scintillation counting. Activity is expressed as pmol/min/mg of protein.
- SMOX Activity:

- A reaction mixture is prepared containing the cell lysate, sodium phosphate buffer, the substrate N¹,N¹²-bis(ethyl)spermine, and horseradish peroxidase.
- The reaction is initiated by adding Amplex Red reagent. SMOX activity produces H₂O₂, which reacts with Amplex Red in the presence of peroxidase to generate the fluorescent product resorufin.
- The increase in fluorescence is measured over time using a fluorescence plate reader (excitation ~540 nm, emission ~590 nm). Activity is calculated based on a standard curve of H₂O₂.

Preclinical Evaluation Workflow for PG-11047 Analogs

[Click to download full resolution via product page](#)

Caption: A typical workflow for preclinical drug discovery.

Conclusion and Future Directions

The structural framework of PG-11047 provides a validated platform for targeting the polyamine pathway in oncology. While PG-11047 itself demonstrated a manageable safety profile but modest single-agent efficacy in clinical trials, the structural activity relationship data offers a clear and rational path for the development of next-generation analogs. The profound increase in cytotoxicity achieved by modifying the terminal N-alkyl substituents is particularly compelling. Future research should focus on optimizing this position to enhance potency while maintaining or improving the safety profile established by PG-11047. The synthesis and evaluation of analogs like HPG-2 and HPG-7 in advanced preclinical models, including combination studies and pharmacokinetics, are critical next steps in realizing the full therapeutic potential of this promising class of anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano11047 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: Initial testing (stage 1) of the polyamine analog PG11047 by the pediatric preclinical testing program. [scholars.duke.edu]

- 9. Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [structural activity relationship of PG-11047 and related compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668467#structural-activity-relationship-of-pg-11047-and-related-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com